molecular formula C13H10ClFN2O2 B2869125 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide CAS No. 477852-67-8

4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

Cat. No. B2869125
CAS RN: 477852-67-8
M. Wt: 280.68
InChI Key: GJTBPXUBSCBNNW-UHFFFAOYSA-N
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Description

“4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a carboxamide group at the 2-position and a 2-chloro-4-fluorobenzoyl group at the 4-position. The benzoyl group is further substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a carboxamide group, and a 2-chloro-4-fluorobenzoyl group. The presence of the nitrogen atom in the pyrrole ring and the chlorine and fluorine atoms in the benzoyl group would likely result in a polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the carboxamide group, and the 2-chloro-4-fluorobenzoyl group. The pyrrole ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The carboxamide group can participate in various reactions, including hydrolysis and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

Aromatic polyamides synthesized from various acids, including derivatives of 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide, have been explored for their solvent solubility, film-forming capabilities, and thermal stability. These materials are notable for their high glass transition temperatures and stability at elevated temperatures, making them promising for high-performance applications. Studies have demonstrated their potential in creating transparent, flexible films with significant tensile strength, highlighting their versatility in material science and engineering (Yang, Hsiao, & Yang, 1999).

Development in Medicinal Chemistry

Research has also focused on the development of fluorine-18-labeled derivatives of 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide for potential medical applications. These studies involve the synthesis of various compounds and their radiolabeling with fluorine-18, exploring their biological properties and potential in medical imaging, particularly in neurology (Lang et al., 1999).

Safety and Hazards

As with any chemical compound, handling “4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The study of pyrrole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research could explore the biological activity of this compound and its potential applications in medicine .

Mechanism of Action

Target of Action

The primary target of 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide is Glycogen phosphorylase, liver form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and is particularly important in the liver and muscle tissue.

Mode of Action

It is believed to interact with its target enzyme, possibly inhibiting its activity . This interaction could lead to changes in the rate of glycogenolysis, thereby affecting glucose levels in the body.

Biochemical Pathways

The compound’s action primarily affects the glycogenolysis pathway . By potentially inhibiting the activity of glycogen phosphorylase, it could slow down the breakdown of glycogen, leading to changes in the levels of glucose-1-phosphate and glucose in the body. The downstream effects of this could include alterations in energy metabolism and blood glucose regulation.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide. Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interaction with its target. Specific information about how these factors influence the action of this compound is currently unavailable .

properties

IUPAC Name

4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c1-16-13(19)11-4-7(6-17-11)12(18)9-3-2-8(15)5-10(9)14/h2-6,17H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTBPXUBSCBNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329607
Record name 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide

CAS RN

477852-67-8
Record name 4-(2-chloro-4-fluorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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